molecular formula C3H6O3 B555980 D-Lactic acid CAS No. 10326-41-7

D-Lactic acid

Cat. No.: B555980
CAS No.: 10326-41-7
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-UWTATZPHSA-N
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Description

D-lactic acid is an organic compound with the molecular formula C3H6O3. It is one of the two optical isomers of lactic acid, the other being L-lactic acid. This compound is produced by certain strains of microorganisms and can also be found in some metabolic pathways. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is less common in human metabolism compared to L-lactic acid but has significant industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-lactic acid can be synthesized chemically or produced through microbial fermentation. The chemical synthesis involves the reaction of acetaldehyde with hydrogen cyanide to form lactonitrile, which is then hydrolyzed to produce lactic acid. This method typically yields a racemic mixture of D- and L-lactic acid .

Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. Specific strains of bacteria, such as Lactobacillus delbrueckii, are used to ferment carbohydrates like glucose or lactose. The fermentation process is carried out under controlled conditions to ensure the production of optically pure this compound. The fermentation broth is then subjected to various purification processes, including precipitation, solvent extraction, and membrane separation, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: D-lactic acid undergoes several types of chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to pyruvic acid and reduced to propionic acid. Esterification of this compound with alcohols produces lactate esters .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Esterification reactions typically involve the use of alcohols and acid catalysts such as sulfuric acid .

Major Products Formed: The major products formed from the reactions of this compound include pyruvic acid, propionic acid, and various lactate esters. These products have diverse applications in the chemical and pharmaceutical industries .

Scientific Research Applications

D-lactic acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of enantiomerically pure compounds. In biology, it serves as a marker for certain metabolic disorders and is used in studies of microbial metabolism. In medicine, this compound is used in the production of biodegradable polymers for drug delivery systems and tissue engineering. Industrially, it is used in the production of adhesives, plastics, and as a preservative in food products .

Mechanism of Action

D-lactic acid exerts its effects through various molecular targets and pathways. It is metabolized in the body to pyruvate, which enters the citric acid cycle for energy production. In microbial fermentation, this compound is produced from pyruvate via the enzyme lactate dehydrogenase. The accumulation of this compound can lead to metabolic acidosis, a condition characterized by an increase in blood acidity .

Comparison with Similar Compounds

D-lactic acid is similar to L-lactic acid, but they differ in their optical activity and metabolic pathways. While L-lactic acid is commonly produced in human metabolism, this compound is produced by certain microorganisms. Other similar compounds include glycolic acid, acetic acid, and propionic acid. This compound is unique in its ability to form biodegradable polymers and its specific applications in chiral synthesis .

Properties

IUPAC Name

(2R)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTAAEKCZFNVCJ-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106989-11-1
Record name Poly[(+)-lactic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106989-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID0047030
Record name D-Lactic acid
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Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Lactic acid
Source Human Metabolome Database (HMDB)
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CAS No.

10326-41-7
Record name D-Lactic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Lactic acid
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Record name D-Lactic acid
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Record name Propanoic acid, 2-hydroxy-, (2R)-
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Record name D-Lactic acid
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Record name (R)-lactic acid
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Record name LACTIC ACID, D-
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Record name D-Lactic acid
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Melting Point

52.8 °C
Record name D-Lactic acid
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Record name D-Lactic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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8.51 g
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reactant
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8.52 g
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reactant
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Quantity
120 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
solution
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0 (± 1) mol
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5.16 g
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reactant
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Synthesis routes and methods III

Procedure details

intermedius NRRL B-30560 was grown essentially as described in Example 2 in simplified MRS medium under anaerobic conditions using 2% fructose as the carbon source. The product patterns were analyzed by HPLC. The bacterium produced mannitol, lactic acid and acetic acid in product ratios similar to those obtained under aerobic conditions.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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fructose
Quantity
0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Of such biodegradable plastics, PLA (poly lactic acid) is a polymer of the low molecular compound (monomer), called lactic acid, present in the living organisms, and has been known that it is converted into the low molecular compound by hydrolysis with water and then, decomposed with microbes. Poly lactic acid fibers are prepared according to the process which comprises fermenting corn starch to produce lactic acid via glucose and then condensing lactic acid to prepare PLA, which is then subjected to melt spinning or melt molding procedure together with polyesters or nylons. Corn is composed of starch, gluten, husk, hull and fiber, and germ, with starch accounting for 65%, which is converted into lactic acid through fermentation. In this case, the optical isomer in which L-form of lactic acid constitutes the main part and D-form is also present is produced. Cargill Inc. in USA has developed the raw material of PLA (NatureWorks PLA) and supplied under the trademark “Ingeo”. Also, three to four Japanese companies and Novament of Intaly have also developed and practically implemented PLA materials. It has been known that PLA has the molecular structure of H—(OCH(CH3)CO)n-OH and the melting point of about 175° C. Therefore, it dose not burn at high temperature of the process for manufacturing the vegetation basis of the present invention and remains in the artificial soil to keep the framework of the basis. Although general corn starch fibers can also be used, the sheath-core type corn starch fibers were also marketed and therefore, such commercialized product can be purchased and used. They can be prepared so that the sheath component has a low-melting point (e.g. 130-140° C.) and the core component has a high-melting point (e.g. 160-170° C.). The sheath-core type corn starch fibers provides the effects identical to those of using said sheath-core type polyester fibers, and thus, forms sufficient pores in the artificial soil and also allows the soil structure to have a strong solidarity.
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0 (± 1) mol
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Name
starch
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Synthesis routes and methods V

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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